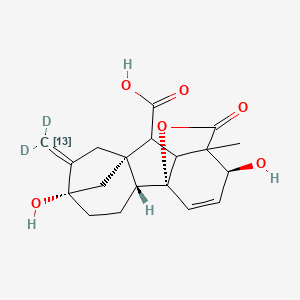

(Methylene-d2)gibberellinA3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H22O6 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(1R,2R,5S,8S,9S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13?,16?,17+,18+,19-/m1/s1/i1+1D2 |

InChI Key |

IXORZMNAPKEEDV-JHPBQNRVSA-N |

Isomeric SMILES |

[2H][13C](=C1C[C@]23C[C@]1(CC[C@H]2[C@]45C=C[C@@H](C(C4[C@@H]3C(=O)O)(C(=O)O5)C)O)O)[2H] |

Canonical SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

(Methylene-d2)gibberellinA3 chemical properties and structure

An In-depth Technical Guide on (Methylene-d2)gibberellin A3

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and biological context of (Methylene-d2)gibberellin A3. This isotopically labeled form of gibberellin A3 is a valuable tool in metabolic studies, serving as an internal standard for quantitative analysis.

Chemical Properties and Structure

(Methylene-d2)gibberellin A3, an isotopologue of gibberellic acid, is a pentacyclic diterpenoid acid. The deuterium labeling on the exocyclic methylene group makes it particularly useful for mass spectrometry-based quantification.

Table 1: Chemical Properties of (Methylene-d2)gibberellin A3

| Property | Value | Source |

| Molecular Formula | C₁₈¹³CH₂₀D₂O₆ | [1][2] |

| Molecular Weight | 349.38 g/mol | [1][2] |

| Parent Compound | Gibberellin A3 (Gibberellic Acid) | [3][4] |

| Parent Molecular Formula | C₁₉H₂₂O₆ | [4][5] |

| Parent Molecular Weight | 346.37 g/mol | [5] |

| Appearance | White to pale-yellow solid (for unlabeled) | [4] |

| Stability | Dry form is stable at room temperature; slowly hydrolyzes in aqueous solutions. | [3] |

The core structure of (Methylene-d2)gibberellin A3 is identical to that of gibberellin A3, featuring a complex tetracyclic diterpene framework with a lactone bridge. The key distinction is the presence of two deuterium atoms replacing the hydrogen atoms on the exocyclic methylene group at position 6.

Experimental Protocols

The synthesis and analysis of (Methylene-d2)gibberellin A3 involve specialized chemical and analytical techniques. While specific proprietary synthesis methods may vary, a general workflow can be outlined. Analytical determination in biological matrices is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A generalized experimental workflow for the utilization of (Methylene-d2)gibberellin A3 as an internal standard is depicted below.

Key Methodologies:

-

Synthesis : The synthesis of labeled gibberellins can be complex. One approach involves the introduction of the deuterated methylene group at a late stage of the synthesis of the gibberellin core structure. For instance, methods for synthesizing various gibberellin derivatives have been described, which can be adapted for isotopic labeling.[6][7][8]

-

Extraction : Gibberellins are typically extracted from plant tissues using organic solvents like methanol or acetone, followed by partitioning into a more selective solvent.

-

Purification : Solid-phase extraction (SPE) is a common technique to clean up the sample and concentrate the analytes before LC-MS/MS analysis.

-

LC-MS/MS Analysis : Reversed-phase high-performance liquid chromatography (HPLC) is often used to separate different gibberellins.[9] The separated compounds are then introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly selective and sensitive detection of both the analyte (gibberellin A3) and the internal standard ((Methylene-d2)gibberellin A3).[10][11]

Gibberellin A3 Signaling Pathway

Gibberellin A3 is a bioactive gibberellin that plays a crucial role in plant growth and development by promoting processes such as seed germination, stem elongation, and flowering.[4][12] The signaling pathway of gibberellins involves a derepression mechanism.

In the absence of gibberellin A3, DELLA proteins, which are transcriptional regulators, repress the expression of gibberellin-responsive genes.[13] When gibberellin A3 is present, it binds to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1).[13] This binding event induces a conformational change in GID1, allowing it to interact with the DELLA proteins. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[13] The degradation of the DELLA repressor proteins allows for the transcription of gibberellin-responsive genes, leading to various developmental responses.

References

- 1. (Methylene-13C,d2) Gibberellin A3 | Axios Research [axios-research.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gibberellic acid - Wikipedia [en.wikipedia.org]

- 5. Human Metabolome Database: Showing metabocard for Gibberellin A3 (HMDB0003559) [hmdb.ca]

- 6. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Concise Synthesis of (−)-GA18 Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Determination of gibberellin A3 by reversed phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Delving into Plant Steroid Pathways: A Technical Guide to Deuterium-Labeled Gibberellin A3 for Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterium-labeled gibberellin A3 ([D₂]GA₃) as a powerful tool for metabolic flux analysis (MFA) in plant biology and related fields. By tracing the metabolic fate of this stable isotope-labeled phytohormone, researchers can gain unprecedented insights into the dynamic processes of gibberellin biosynthesis, catabolism, and signaling. This knowledge is crucial for understanding plant growth and development and holds significant potential for the development of novel plant growth regulators and therapeutic agents.

Introduction to Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis (MFA) is a quantitative methodology used to determine the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing a substrate labeled with a stable isotope, such as deuterium (²H), researchers can track the incorporation of the isotope into downstream metabolites.[2] This allows for the elucidation of pathway activities and the quantification of metabolite turnover, providing a dynamic picture of cellular metabolism that cannot be obtained from static metabolite measurements alone.[3]

Deuterium-labeled compounds are particularly advantageous as internal standards in mass spectrometry-based quantification due to their similar chemical properties to their unlabeled counterparts, while being distinguishable by their mass.[4] This principle is central to the accurate quantification of metabolic fluxes.

The Gibberellin Metabolic Network

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play critical roles in various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[5] The biosynthesis of bioactive GAs, such as GA₁, GA₃, GA₄, and GA₇, proceeds through a complex network of reactions starting from geranylgeranyl diphosphate (GGDP).[5]

The main biosynthetic pathway involves the conversion of GGDP to GA₁₂ and GA₅₃, which are then further metabolized through parallel pathways. Key enzymes in this process include GA 20-oxidases and GA 3-oxidases, which are responsible for the final steps in the formation of bioactive GAs. Conversely, GA 2-oxidases are involved in the deactivation of bioactive GAs.[6] Understanding the flux through these biosynthetic and catabolic pathways is essential for comprehending how GA levels are regulated.

A simplified representation of the late stages of the gibberellin biosynthetic pathway is presented below:

References

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic flux analysis of secondary metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]

Isotope Labeling in Phytohormone Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope labeling stands as a cornerstone technique in the elucidation of phytohormone biosynthesis pathways and the quantification of their dynamics. By introducing atoms with a heavier, stable isotope (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) into precursor molecules, researchers can trace the metabolic fate of these precursors into the final phytohormone products. This powerful approach, coupled with sensitive analytical techniques like mass spectrometry, provides unparalleled insights into the rates of hormone synthesis, the efficiency of enzymatic conversions, and the sizes of different hormone pools within the plant. This guide offers a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in using isotope labeling for phytohormone biosynthesis studies, with a focus on auxins, cytokinins, gibberellins, abscisic acid, and ethylene.

Core Principles of Isotope Labeling in Phytohormone Research

The fundamental principle behind isotope labeling is the ability to distinguish between endogenous (unlabeled) and newly synthesized (labeled) molecules. When a plant is supplied with a precursor molecule containing a heavy isotope, its metabolic machinery incorporates this labeled precursor into downstream products, including phytohormones. The mass difference between the labeled and unlabeled hormones is then detected by mass spectrometry, allowing for precise quantification of the newly synthesized molecules.

Commonly Used Stable Isotopes and Their Applications:

-

Deuterium (²H): Often used to label the carbon skeleton of phytohormones. Deuterium labeling can be achieved by providing deuterated water (D₂O) or deuterated precursors.

-

Carbon-13 (¹³C): A versatile isotope for tracing carbon backbones. Plants can be grown in a ¹³C-enriched CO₂ atmosphere for global labeling, or fed with specific ¹³C-labeled precursors like [¹³C₆]anthranilate for auxin studies.

-

Nitrogen-15 (¹⁵N): Ideal for studying nitrogen-containing hormones like cytokinins and auxins. [¹⁵N] labeled precursors are commonly used to track their biosynthesis.

-

Oxygen-18 (¹⁸O): Primarily used to investigate the incorporation of oxygen atoms during biosynthesis, for example, in the study of abscisic acid formation from carotenoid precursors.

Data Presentation: Quantitative Insights into Phytohormone Dynamics

Isotope labeling experiments generate a wealth of quantitative data that can be summarized to compare biosynthetic activities across different tissues, developmental stages, or experimental conditions.

| Phytohormone Class | Analyte | Plant Species | Tissue | Biosynthesis Rate | Reference |

| Cytokinins | Zeatinriboside-5′-monophosphate | Arabidopsis thaliana | Transgenic seedlings | ~66-fold higher than iPMP biosynthesis | |

| Auxins | Indole-3-acetic acid (IAA) | Arabidopsis thaliana | Seedlings | Turnover rates of precursors and products traced on a scale of seconds to minutes | |

| Ethylene | Ethylene | Pisum sativum (Pea) | Etiolated stem sections | Enhanced by 5-10% with 1 mM methionine | [1] |

Table 1: Examples of Phytohormone Biosynthesis Rates Determined by Isotope Labeling.

| Phytohormone Class | Labeled Precursor | Product | Plant Species | Conversion Efficiency | Reference |

| Ethylene | L-[U-¹⁴C]methionine | Ethylene | Pisum sativum (Pea) | Specific radioactivity of evolved ethylene paralleled that of methionine extracted from the tissue | [1] |

Table 2: Precursor-to-Product Conversion Efficiency in Phytohormone Biosynthesis.

| Phytohormone Class | Analyte | Plant Species | Tissue | Pool Size (pmol/g FW) | Reference |

| Cytokinins | trans-Zeatin | Oryza sativa (Rice) | Root | 1.2 ± 0.2 | |

| cis-Zeatin | Oryza sativa (Rice) | Root | 3.5 ± 0.5 | ||

| Isopentenyladenine | Oryza sativa (Rice) | Root | 0.8 ± 0.1 | ||

| Auxins | Indole-3-acetic acid (IAA) | Arabidopsis thaliana | Rosette leaves | ~15-25 | |

| Abscisic Acid | Abscisic acid (ABA) | Nicotiana tabacum (Tobacco) | Leaves (water-stressed) | Increased significantly compared to turgid leaves | [2] |

Table 3: Phytohormone Pool Sizes Determined by Stable Isotope Dilution Analysis.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are generalized methodologies for key experiments, followed by specific examples from the literature.

General Experimental Workflow

A typical isotope labeling experiment for studying phytohormone biosynthesis involves the following steps:

-

Selection and Administration of Labeled Precursor: Choose a suitable stable isotope-labeled precursor for the phytohormone of interest. The precursor can be administered to whole plants, detached tissues, or cell cultures through various methods such as hydroponic feeding, direct application to leaves, or inclusion in the growth medium.

-

Incubation and Sampling: Allow sufficient time for the plant material to uptake and metabolize the labeled precursor. The incubation time can range from seconds to days, depending on the research question and the turnover rate of the hormone. Harvest plant material at specific time points and immediately freeze it in liquid nitrogen to quench all metabolic activity.

-

Extraction and Purification: Homogenize the frozen plant tissue and extract the phytohormones using an appropriate solvent, typically a mixture of methanol, isopropanol, and acetic acid. To accurately quantify the endogenous hormone levels, a known amount of a corresponding internal standard (a phytohormone molecule labeled with a different set of stable isotopes) is added to the extraction buffer. The extract is then purified to remove interfering compounds using techniques like solid-phase extraction (SPE).

-

LC-MS/MS Analysis: Analyze the purified extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatography step separates the different phytohormones, and the mass spectrometer detects and quantifies both the unlabeled (endogenous) and labeled (newly synthesized) forms of the target hormone, as well as the internal standard.

-

Data Analysis: Calculate the amount of newly synthesized phytohormone based on the ratio of the labeled to unlabeled peak areas, corrected for the amount of internal standard. This data can then be used to determine biosynthesis rates, turnover, and pool sizes.

Specific Experimental Protocol Examples

1. Deuterium Labeling for Auxin Biosynthesis Studies in Arabidopsis thaliana

-

Labeled Precursor: [¹³C₆]anthranilate and [¹³C₈, ¹⁵N₁]indole.

-

Methodology: Arabidopsis seedlings are grown on a nutrient medium. For labeling, seedlings are transferred to a medium containing the labeled precursor. Samples are collected at various time points (from seconds to hours).

-

Extraction: Plant material is homogenized in a solvent containing an internal standard ([²H₄]IAA).

-

Analysis: The extracts are analyzed by high-resolution LC-MS/MS to monitor the incorporation of the stable isotopes into IAA and its precursors. This "Stable Isotope Labeled Kinetics (SILK)" method allows for the tracing of turnover rates of IAA pathway precursors and the final product.

2. ¹⁵N Labeling for Cytokinin Biosynthesis in Tobacco

-

Labeled Precursor: ¹⁵N-labeled nitrate (¹⁵NO₃⁻) supplied in the nutrient solution.

-

Methodology: Tobacco plants are grown hydroponically. For steady-state labeling, the standard nitrogen source is replaced with a solution containing ¹⁵N-nitrate. Plants are harvested after a set period (e.g., 24 hours).

-

Extraction and Analysis: Cytokinins are extracted and purified. The incorporation of ¹⁵N into different cytokinin species is quantified by LC-MS/MS. This method allows for the study of nitrogen's role in cytokinin biosynthesis and transport.

3. ¹⁸O Labeling for Abscisic Acid (ABA) Biosynthesis

-

Labeled Precursor: ¹⁸O₂ gas.

-

Methodology: Water-stressed or turgid leaves, or fruit tissues are placed in a sealed chamber with an atmosphere containing ¹⁸O₂.

-

Extraction and Analysis: After a specific incubation period (e.g., 24 hours), ABA is extracted, purified, and analyzed by mass spectrometry to determine the incorporation of ¹⁸O into the carboxyl group and the ring structure of the ABA molecule.[2] This provides evidence for the specific enzymatic reactions involved in ABA biosynthesis.[2]

Mandatory Visualizations

General Experimental Workflow for Isotope Labeling in Phytohormone Biosynthesis

A generalized workflow for isotope labeling experiments.

Simplified Auxin (IAA) Biosynthesis Pathway

Key tryptophan-dependent pathways of auxin biosynthesis.

Cytokinin Biosynthesis Pathway

The isopentenyladenine (iP) and trans-Zeatin (tZ) biosynthesis pathways.

Gibberellin Biosynthesis Pathway (Simplified)

A simplified overview of the gibberellin biosynthesis pathway.

Abscisic Acid (ABA) Biosynthesis Pathway

The carotenoid cleavage pathway for abscisic acid biosynthesis.

Ethylene Biosynthesis Pathway

The Yang cycle for ethylene biosynthesis.

Conclusion

Isotope labeling is an indispensable tool for dissecting the complexities of phytohormone biosynthesis. By enabling the direct measurement of metabolic fluxes, this technique has been instrumental in confirming biosynthetic pathways, identifying rate-limiting steps, and quantifying the dynamic changes in hormone levels in response to developmental and environmental cues. The continued development of high-resolution mass spectrometry and sophisticated data analysis tools will further enhance the power of isotope labeling, providing even deeper insights into the intricate regulatory networks that govern plant growth and development. This knowledge is not only fundamental to plant science but also holds significant potential for applications in agriculture and the development of novel plant growth regulators.

References

Unraveling the Bioactivity of Gibberellins: A Technical Guide on GA3 and its Deuterated Analog, (Methylene-d2)gibberellinA3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Gibberellin A3 (GA3)

Gibberellin A3 is a tetracyclic diterpenoid acid that belongs to the large family of gibberellins (GAs), which are plant hormones that regulate diverse developmental processes.[1][2] These processes include seed germination, stem elongation, dormancy, flowering, and fruit senescence.[1] GA3 was the first gibberellin to be structurally characterized and is known for its high biological activity.[1] The bioactivity of different gibberellins is influenced by their chemical structure, with dihydroxylated GAs, such as GA3, generally exhibiting the highest activity.[1]

The Role of (Methylene-d2)gibberellinA3

Isotopically labeled compounds, such as this compound, are invaluable tools in analytical chemistry. They are most commonly used as internal standards for mass spectrometry-based quantification of their non-labeled counterparts in complex biological samples. The introduction of deuterium atoms results in a known mass shift without significantly altering the chemical properties, allowing for precise and accurate measurement. While deuteration can sometimes influence the pharmacokinetic and metabolic profiles of drugs, there is currently a lack of published research specifically investigating the biological activity of this compound in comparison to GA3.[3] Theoretically, the increased mass of deuterium could lead to a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. However, without experimental data, this remains speculative.

Biological Activity of Gibberellin A3

The biological effects of GA3 are vast and have been documented across numerous plant species. The primary mode of action is the promotion of cell elongation, leading to increased stem and leaf growth. Other key biological activities are summarized in the table below.

| Biological Process | Description of GA3 Activity | Key References |

| Seed Germination | GA3 promotes the synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of cereal grains, which break down stored starches into sugars to nourish the embryo.[4][5] | [4][5] |

| Stem Elongation | GA3 stimulates cell division and elongation in the internodes of stems, leading to increased plant height. This is a hallmark response used in many bioassays.[4] | [4] |

| Flowering | In many plant species, GA3 can induce flowering, particularly in long-day plants grown under short-day conditions.[4] | [4] |

| Fruit Development | GA3 can promote fruit set and growth, often leading to the production of larger, seedless fruits (parthenocarpy). | |

| Breaking Dormancy | GA3 can overcome seed and bud dormancy that is imposed by environmental factors or other hormones like abscisic acid.[6] | [6] |

Gibberellin Signaling Pathway

Gibberellins exert their effects by initiating a signaling cascade that leads to changes in gene expression. The pathway operates through a mechanism of de-repression. In the absence of GA, DELLA proteins, which are transcriptional regulators, repress the expression of GA-responsive genes.[7] The binding of GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and the DELLA proteins.[8] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome.[7] The removal of the DELLA repressors allows for the transcription of genes that drive the various GA-mediated growth and developmental processes.[7][9]

Caption: Gibberellin (GA3) signaling pathway.

Experimental Protocols for Gibberellin Bioassays

Several standardized bioassays are used to determine the biological activity of gibberellins. These assays typically measure a dose-dependent growth response in a target plant tissue.

Dwarf Rice (Micro-drop) Bioassay

This assay is highly sensitive and specific for gibberellins. It measures the elongation of the second leaf sheath in dwarf rice seedlings.

Materials:

-

Seeds of a dwarf rice variety (e.g., 'Tan-ginbozu').

-

Petri dishes, filter paper.

-

Test solutions of GA3 or other gibberellins at various concentrations.

-

Control solution (e.g., sterile water with a surfactant).

-

Growth chamber with controlled light and temperature.

Procedure:

-

Sterilize and germinate dwarf rice seeds on moist filter paper in petri dishes in the dark at 30-32°C for 2 days.

-

Select uniformly germinated seedlings and place them in a nursery under continuous light.

-

After 2 days, apply a small droplet (e.g., 1 µL) of the test solution to the junction of the first and second leaves of each seedling.

-

Grow the seedlings for another 3-4 days under controlled conditions (e.g., 30°C, continuous light).

-

Measure the length of the second leaf sheath.

-

Plot the increase in leaf sheath length against the logarithm of the gibberellin concentration to obtain a dose-response curve.

Barley Aleurone α-Amylase Bioassay

This bioassay is based on the GA-induced synthesis and secretion of α-amylase from the aleurone layer of barley seeds.

Materials:

-

Barley seeds (e.g., 'Himalaya').

-

Sand, petri dishes.

-

Incubator.

-

Test solutions of GA3.

-

Buffer solutions.

-

Starch solution and iodine reagent for amylase activity measurement.

Procedure:

-

Cut barley seeds in half transversely and discard the embryo-containing half.

-

Sterilize the endosperm halves and incubate them in moist sand for 3 days.

-

Isolate the aleurone layers and incubate them in a buffer solution containing the test concentrations of GA3 for 24 hours.

-

After incubation, determine the α-amylase activity in the surrounding medium, typically by measuring the rate of starch hydrolysis.

-

The amount of α-amylase produced is proportional to the logarithm of the GA concentration.[5]

Caption: Workflow for the Barley Aleurone α-Amylase Bioassay.

Conclusion

Gibberellin A3 is a highly active phytohormone with profound effects on plant growth and development. Its biological functions are mediated through a well-defined signaling pathway that results in the de-repression of GA-responsive genes. While the deuterated analog, this compound, serves as a critical tool for analytical quantification, there is a notable absence of data on its comparative biological activity. The experimental protocols detailed in this guide provide the foundation for any future investigations aimed at elucidating the potential biological effects of isotopic substitution in gibberellins. Such research would be valuable in further understanding the structure-activity relationships of this important class of plant hormones.

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. steberlab.org [steberlab.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

Stability of (Methylene-d2)gibberellin A3 in Various Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (Methylene-d2)gibberellin A3, a deuterated internal standard crucial for accurate quantification in research and drug development. Due to a lack of publicly available stability data for (Methylene-d2)gibberellin A3 in organic solvents, this guide combines information on the stability of its non-deuterated counterpart, gibberellin A3 (GA3), with established best practices for handling and storing deuterated analytical standards.

Introduction to (Methylene-d2)gibberellin A3

(Methylene-d2)gibberellin A3 is a stable isotope-labeled form of gibberellin A3, a potent plant hormone that regulates various developmental processes. In analytical chemistry, particularly in mass spectrometry-based quantification, deuterated standards are indispensable for correcting for matrix effects and variations in sample preparation and instrument response. The stability of these standards in solution is paramount to ensure the accuracy and reliability of experimental results.

General Stability of Gibberellin A3

Current literature indicates that the stability of gibberellin A3 is highly dependent on the storage conditions and the solvent used.

Key Stability Characteristics:

-

Solid State: Dry, crystalline gibberellic acid is stable at room temperature[1].

-

Aqueous Solutions: GA3 slowly undergoes hydrolysis in aqueous or aqueous-alcoholic solutions. This degradation is accelerated in alkaline conditions, where it undergoes rearrangement to the less biologically active iso-GA3 and subsequently to gibberellenic acid[1][2].

-

pH Effects: Studies on the decomposition of GA3 in buffered aqueous solutions have shown that the rate of degradation is pH-dependent.

Table 1: Degradation Kinetics of Gibberellin A3 in Aqueous Solutions

| pH | Rate Constant (k) | Half-life (t½) | Reference |

| 5.0 | 0.016 hr⁻¹ | 43.3 hours | Pérez et al., 1996[2] |

| 7.0 | 0.032 hr⁻¹ | 21.7 hours | Pérez et al., 1996[2] |

Data is for non-deuterated gibberellin A3.

Stability of (Methylene-d2)gibberellin A3 in Organic Solvents

As of the latest literature review, specific quantitative stability data for (Methylene-d2)gibberellin A3 in common organic solvents such as methanol, ethanol, acetonitrile, and DMSO is not available. However, based on the general principles of handling deuterated compounds and the known solubility of GA3, the following recommendations are provided.

Table 2: Recommended Storage and Handling of (Methylene-d2)gibberellin A3 in Organic Solvents

| Solvent | Recommended Storage Temperature | Estimated Short-Term Stability (≤ 1 month) | Estimated Long-Term Stability (> 1 month) | Notes |

| Methanol | -20°C or lower, protected from light | Likely stable | Monitor for degradation | GA3 is soluble in methanol. Prepare fresh solutions and store in small aliquots to minimize freeze-thaw cycles. |

| Ethanol | -20°C or lower, protected from light | Likely stable | Monitor for degradation | GA3 is soluble in ethanol[3][4]. Similar storage precautions as for methanol are recommended. |

| Acetonitrile | -20°C or lower, protected from light | Likely stable | Monitor for degradation | GA3 is soluble in acetonitrile. Ensure the solvent is anhydrous to prevent hydrolysis. |

| DMSO | -20°C or lower, protected from light | Likely stable | Monitor for degradation | GA3 is soluble in DMSO[5][6]. DMSO is hygroscopic; store solutions under desiccated conditions. |

General Recommendations for Deuterated Standards:

-

Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated temperature changes that can accelerate degradation.

-

Protect from Light: Store solutions in amber vials or in the dark to prevent photodegradation.

-

Use High-Purity Solvents: Impurities in solvents can catalyze degradation.

-

Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for assessing the stability of (Methylene-d2)gibberellin A3 in various solvents. These are based on established methodologies for stability testing of analytical standards.

Long-Term Stability Study

Objective: To determine the long-term stability of (Methylene-d2)gibberellin A3 in selected organic solvents at different storage temperatures.

Methodology:

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of (Methylene-d2)gibberellin A3.

-

Dissolve in the desired high-purity organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

-

Prepare separate stock solutions for each solvent to be tested.

-

-

Aliquoting and Storage:

-

Dispense the stock solutions into multiple small-volume, amber glass vials.

-

Seal the vials tightly, preferably under an inert atmosphere.

-

Store the vials at controlled temperatures (e.g., 4°C, -20°C, and -80°C).

-

-

Analysis Schedule:

-

Analyze the solutions at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).

-

At each time point, retrieve three vials from each storage condition.

-

-

Sample Analysis:

-

Allow the vials to equilibrate to room temperature before opening.

-

Prepare working solutions by diluting the stock solution with the corresponding solvent.

-

Analyze the samples using a validated stability-indicating analytical method, such as UPLC-MS/MS.

-

Quantify the concentration of (Methylene-d2)gibberellin A3 and monitor for the appearance of any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the initial concentration remaining at each time point.

-

Determine the degradation rate and half-life at each storage condition.

-

Forced Degradation Study

Objective: To identify potential degradation products and pathways of (Methylene-d2)gibberellin A3 under stress conditions.

Methodology:

-

Preparation of Stress Samples:

-

Prepare solutions of (Methylene-d2)gibberellin A3 in the chosen solvent.

-

Subject the solutions to various stress conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Incubate at a high temperature (e.g., 80°C).

-

Photodegradation: Expose to UV light (e.g., 254 nm) at room temperature.

-

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Neutralize acidic and basic samples before analysis.

-

Analyze all samples using a UPLC-MS/MS method capable of separating the parent compound from potential degradation products.

-

-

Data Analysis:

-

Identify and characterize any significant degradation products by comparing their mass spectra and retention times to known compounds or through structural elucidation techniques.

-

Determine the percentage of degradation under each stress condition.

-

Visualizations

Gibberellin Signaling Pathway

Caption: A simplified diagram of the gibberellin signaling pathway.

Experimental Workflow for Stability Testing

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN102246756A - Method for purifying gibberellin GA3 and preparing water-soluble pulvis of gibberellin GA3 - Google Patents [patents.google.com]

- 4. DSpace [digital.library.adelaide.edu.au]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Gibberellic acid | TargetMol [targetmol.com]

A Technical Guide to the Discovery and Characterization of Deuterated Gibberellins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of deuterated gibberellins (GAs). These isotopically labeled compounds are indispensable tools in plant hormone research, enabling precise quantification and metabolic studies. This document details experimental protocols, data presentation, and visualizations to aid researchers in this field.

Introduction to Deuterated Gibberellins

Gibberellins are a large family of diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. To understand their complex metabolic pathways and to accurately quantify their endogenous levels, researchers rely on stable isotope-labeled internal standards. Deuterated gibberellins, in which one or more hydrogen atoms are replaced by deuterium, are ideal for this purpose. Their chemical properties are nearly identical to their natural counterparts, but their increased mass allows for their differentiation and quantification using mass spectrometry.

Synthesis of Deuterated Gibberellins

The synthesis of deuterated gibberellins is a multi-step process that requires careful control of reaction conditions to achieve high isotopic enrichment and chemical purity. While various methods exist, this guide focuses on the preparation of key deuterated GAs used in metabolic studies.

Partial Synthesis of [1β,2β-²H₂]-, [2β-²H]-, and [2α-²H]-Gibberellin A₁

A foundational method for introducing deuterium into the gibberellin A₁ (GA₁) backbone involves the catalytic hydrogenation of precursors with deuterium gas or the reduction of intermediates with deuterium-donating reagents.

Experimental Protocol:

-

Preparation of [1β,2β-²H₂]GA₁: This is achieved through the [²H]hydrogenation of GA₃ 13-acetate 16,17-epoxide[1].

-

Dissolve GA₃ 13-acetate 16,17-epoxide in a suitable solvent such as ethyl acetate.

-

Introduce a palladium catalyst (e.g., 10% Pd on charcoal).

-

Expose the reaction mixture to an atmosphere of deuterium gas (²H₂) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the catalyst and purify the product using column chromatography on silica gel.

-

Hydrolyze the acetate group to yield [1β,2β-²H₂]GA₁.

-

-

Preparation of [2β-²H]GA₁: This involves the [²H]hydrogenolysis of GA₃ 13-acetate methyl ester[1].

-

Perform hydrogenolysis on GA₃ 13-acetate methyl ester using a deuterium source.

-

The resulting 2β-deuteriated product undergoes iodolactonization.

-

Subsequent reduction and hydrolysis yield [2β-²H]GA₁[1].

-

-

Preparation of [2α-²H]GA₁: This can be achieved via two routes[1]:

-

Treatment of [2β-²H]-1β-iodoGA₁ 13-acetate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to give [2-²H]GA₃ 13-acetate, followed by reduction via hydrogenation of the corresponding 16,17-epoxide.

-

An alternative route involves hydrogenolysis, iodolactonization, and reduction of a suitable precursor.

-

The stereoselectivity of the isotopic labeling in these syntheses is critical and should be confirmed by ¹H, ²H, and ¹³C NMR spectroscopy[1].

Synthesis of [17,17-²H₂]Gibberellins

Deuterium can also be introduced at the C-17 position, which is metabolically stable in many biological systems. The synthesis of compounds like [17,17-²H₂]GA₂₀ is of significant interest as it is a key precursor to the bioactive GA₁[2]. While detailed protocols for the complete chemical synthesis from simple precursors are often proprietary or described in complex organic chemistry literature, their preparation is a key step for metabolic studies. These standards are often provided by specialized chemical synthesis laboratories. For instance, [17,17-²H₂]GA₂₀ has been made available for studies investigating its metabolism to [17,17-²H₂]GA₁ by microorganisms[2][3][4].

Characterization of Deuterated Gibberellins

The structural integrity and isotopic enrichment of synthesized deuterated gibberellins must be rigorously confirmed. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise location and extent of deuterium incorporation.

¹H and ¹³C NMR Data for Gibberellic Acid (GA₃):

The following table provides reference ¹H and ¹³C NMR chemical shift data for Gibberellic Acid (GA₃) in Methanol-d₄, which can be used as a basis for comparison with deuterated analogues[5].

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 4a | ||

| 4b | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 10a | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| 16 | ||

| 17 | ||

| 18 (CH₃) | ||

| 19 (COOH) | ||

| 20 |

Note: Complete, assigned NMR data for a wide range of gibberellins can be found in specialized databases and literature. The provided table is a template for the type of data required.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for the analysis of deuterated gibberellins, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

3.2.1. Derivatization for GC-MS Analysis

Gibberellins are not inherently volatile and require derivatization to increase their volatility for GC-MS analysis. The most common derivatization methods are methylation followed by trimethylsilylation.

Experimental Protocol for Methylation with Diazomethane:

Diazomethane is highly toxic and explosive and should only be handled by trained personnel in a well-ventilated fume hood.

-

Dissolve the dried gibberellin extract in a small volume of ethyl ether[6].

-

Generate diazomethane from a precursor such as p-toluenesulfonyl-N-methyl-N-nitrosamide by reaction with potassium hydroxide[6].

-

Bubble the gaseous diazomethane through the gibberellin solution until a faint yellow color persists, indicating a slight excess of diazomethane[6].

-

Carefully remove the solvent under a gentle stream of nitrogen[6].

Experimental Protocol for Trimethylsilylation:

-

To the methylated and dried sample, add a silylating reagent[6]. A common reagent is a mixture of dry pyridine, 1,1,1,3,3,3-hexamethyldisilazane, and trifluoroacetic anhydride (e.g., in a 10:9:1 v/v/v ratio)[6].

-

Alternatively, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can be used[7]. A typical procedure involves adding 25 µL of BSTFA and 25 µL of anhydrous pyridine to the dried sample, capping the vial tightly, and heating at 65°C for approximately 20 minutes[8].

-

The derivatized sample can then be directly injected into the GC-MS system.

3.2.2. GC-MS Fragmentation Patterns

The mass spectra of TMS-derivatized gibberellins show characteristic fragmentation patterns. For deuterated gibberellins, the molecular ion ([M]⁺) and key fragment ions will be shifted by the mass of the incorporated deuterium atoms.

Table of Expected Mass-to-Charge Ratios (m/z) for Key Fragments of TMS-Derivatized Gibberellins:

| Gibberellin | Derivatization | [M]⁺ (Non-deuterated) | [M]⁺ (Deuterated) | Key Fragment Ions (Non-deuterated) | Key Fragment Ions (Deuterated) |

| GA₁ | Me-TMS | 506 | 508 ([²H₂]) | 491, 447, 377, 313 | 493, 449, 379, 315 |

| GA₄ | Me-TMS | ||||

| GA₉ | Me-TMS | ||||

| GA₂₀ | Me-TMS |

Note: This table is illustrative. The exact m/z values and relative abundances of fragments should be determined empirically using authentic standards.

Application of Deuterated Gibberellins in Research

Deuterated gibberellins are primarily used as internal standards for accurate quantification of endogenous gibberellins in plant tissues by isotope dilution mass spectrometry. They are also invaluable for metabolic studies to trace the conversion of one gibberellin to another within a biological system[2][3][4].

Gibberellin Signaling Pathway

Gibberellins exert their effects by inducing the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes.

Diagram of the Gibberellin Signaling Pathway:

Caption: Gibberellin signaling pathway.

Experimental Workflow for Gibberellin Analysis:

Caption: Experimental workflow for gibberellin analysis.

References

- 1. Partial synthesis of [1β,2β-2H2]-, [2β-2H]-, and [2α-2H]-Gibberellin A1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Azospirillum spp. metabolize [17,17-2H2]gibberellin A20 to [17,17-2H2]gibberellin A1 in vivo in dy rice mutant seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. tetratek.com.tr [tetratek.com.tr]

- 6. agraria.com.br [agraria.com.br]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. web.gps.caltech.edu [web.gps.caltech.edu]

The Subtle Signature of Heavy Hydrogen: A Technical Guide to the Natural Occurrence of Deuterated Plant Hormones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of deuterated plant hormones, providing a comprehensive resource for researchers in plant biology, analytical chemistry, and drug development. While the use of deuterium labeling is a well-established technique for metabolic studies, the presence and significance of naturally occurring deuterated phytohormones is a more nuanced field. This document summarizes the current understanding, details the analytical methodologies for detection and quantification, and provides visual representations of the key signaling pathways where these molecules play a crucial role.

Introduction to Deuterated Plant Hormones

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in the environment, primarily in water (HDO). Plants incorporate deuterium into their organic molecules, including hormones, through their metabolic processes. The natural abundance of deuterium is approximately 0.015%[1]. While this concentration is low, the subtle variations in the isotopic composition of plant hormones can provide valuable insights into metabolic pathways, geographical origins, and environmental conditions.

The primary classes of plant hormones, including auxins, gibberellins (GAs), cytokinins (CKs), abscisic acid (ABA), and brassinosteroids (BRs), all contain hydrogen atoms and are therefore subject to natural deuteration. The precise level of deuterium incorporation is influenced by the isotopic composition of the plant's water source and enzymatic kinetic isotope effects during biosynthesis.

Quantitative Data on Natural Deuterium Abundance

The direct quantification of the natural abundance of deuterated plant hormones is a challenging analytical task due to their low concentrations and the subtle mass difference between the deuterated and non-deuterated isotopologues. Consequently, there is a limited amount of publicly available, comprehensive quantitative data on the natural δ²H values for specific plant hormones across different species and tissues. Much of the existing literature focuses on the use of artificially enriched deuterium sources to trace metabolic pathways.

However, the principles of stable isotope analysis suggest that the δ²H values of plant hormones will reflect the isotopic composition of the source water and the specific biosynthetic pathways. For instance, studies on the hydrogen isotope composition of plant-derived organic compounds show that different classes of molecules have distinct isotopic signatures[2][3]. Phenylpropanoids, which share precursors with some plant hormones, tend to be more enriched in deuterium than carbohydrates and lipids[2][3].

Future research employing high-resolution mass spectrometry is needed to build a comprehensive database of the natural deuterium abundance in the five major classes of plant hormones across a variety of plant species and environmental conditions.

Experimental Protocols for Analysis

The analysis of naturally deuterated plant hormones requires highly sensitive and specific analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow involves extraction, purification, and instrumental analysis.

Extraction and Purification

A general protocol for the extraction and purification of multiple plant hormones, which can be adapted for the analysis of their deuterated analogues, is presented below.

Table 1: General Protocol for Plant Hormone Extraction and Purification

| Step | Procedure | Details and Rationale |

| 1. Homogenization | Grind frozen plant tissue (typically 50-100 mg fresh weight) to a fine powder in liquid nitrogen. | Rapid freezing and grinding in liquid nitrogen quenches metabolic activity and preserves the in vivo hormonal profile. |

| 2. Extraction | Extract the homogenized tissue with a cold solvent mixture, such as 80% methanol or a modified Bieleski's solvent (methanol/formic acid/water; 15:1:4, v/v/v). | The organic solvent disrupts cell membranes and solubilizes the hormones. The addition of an acid can improve the extraction of acidic hormones like auxins, gibberellins, and abscisic acid. |

| 3. Centrifugation | Centrifuge the extract at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris. | This step clarifies the extract, removing insoluble material that could interfere with subsequent purification steps. |

| 4. Solid-Phase Extraction (SPE) | Pass the supernatant through a solid-phase extraction cartridge to purify and concentrate the hormones. Common choices include C18 (for general cleanup), Oasis HLB (for a broad range of polarities), and mixed-mode cation/anion exchange cartridges (e.g., Oasis MCX) for more targeted purification. | SPE is a critical step for removing interfering compounds from the complex plant matrix. The choice of sorbent depends on the specific hormones being analyzed. |

| 5. Elution and Evaporation | Elute the hormones from the SPE cartridge with an appropriate solvent (e.g., methanol, acetonitrile, or acidified/basified methanol). Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. | Elution with a stronger organic solvent releases the hormones from the SPE sorbent. Evaporation concentrates the sample for subsequent analysis. |

| 6. Reconstitution | Reconstitute the dried extract in a small volume of a solvent compatible with the analytical method (e.g., the initial mobile phase for LC-MS). | This step prepares the sample for injection into the analytical instrument. |

Note: For quantitative analysis, it is crucial to add a known amount of an isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled hormone) at the beginning of the extraction process to account for losses during sample preparation.

Instrumental Analysis: LC-MS/MS and GC-MS

LC-MS/MS is the most widely used technique for the analysis of plant hormones due to its high sensitivity and specificity. GC-MS is also used, particularly for volatile or semi-volatile hormones, often after derivatization.

Table 2: Key Parameters for Mass Spectrometric Analysis of Deuterated Plant Hormones

| Parameter | LC-MS/MS | GC-MS |

| Ionization Source | Electrospray Ionization (ESI) is most common, operating in both positive and negative ion modes depending on the hormone. | Electron Ionization (EI) is standard. Chemical Ionization (CI) can also be used for softer ionization. |

| Mass Analyzer | Triple quadrupole (QqQ) is the workhorse for quantitative analysis using Multiple Reaction Monitoring (MRM). High-resolution mass spectrometers (e.g., Orbitrap, TOF) can also be used for accurate mass measurements. | Quadrupole or ion trap mass analyzers are common. |

| Detection Mode | Multiple Reaction Monitoring (MRM): This is the preferred method for quantification. It involves selecting a specific precursor ion (the molecular ion of the hormone) and a specific product ion (a characteristic fragment). For deuterated hormones, the precursor and product ions will have a mass shift corresponding to the number of deuterium atoms. | Selected Ion Monitoring (SIM): This method involves monitoring specific ions that are characteristic of the target analyte. For deuterated hormones, ions with a mass shift are monitored. |

| Derivatization | Often not required for LC-MS analysis of many plant hormones. However, derivatization can be used to improve ionization efficiency for certain compounds. | Derivatization (e.g., methylation, silylation) is often necessary to increase the volatility and thermal stability of the hormones for GC analysis. |

Table 3: Example MRM Transitions for Selected Plant Hormones and their Deuterated Analogs

| Hormone | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Indole-3-acetic acid (IAA) | 176.1 | 130.1 | Positive ion mode |

| [²H₅]-IAA | 181.1 | 135.1 | Internal standard |

| Abscisic acid (ABA) | 263.1 | 153.1 | Negative ion mode |

| [²H₆]-ABA | 269.1 | 159.1 | Internal standard |

| trans-Zeatin (tZ) | 220.1 | 136.1 | Positive ion mode |

| [²H₅]-tZ | 225.1 | 141.1 | Internal standard |

| Gibberellin A₄ (GA₄) | 331.2 | 213.1 | Negative ion mode |

| [²H₂]-GA₄ | 333.2 | 215.1 | Internal standard |

| Brassinolide (BL) | 481.4 | 463.4 | Positive ion mode (as [M+H]⁺) |

| [²H₃]-BL | 484.4 | 466.4 | Internal standard |

Note: The specific MRM transitions should be optimized for the instrument being used.

Signaling Pathways of Plant Hormones

The biological activity of plant hormones is mediated through complex signaling pathways. Understanding these pathways is crucial for interpreting the effects of both endogenous and exogenous hormones, including their deuterated forms. The following diagrams, generated using the DOT language, illustrate the core signaling cascades for the five major classes of plant hormones.

Auxin Signaling Pathway

Gibberellin Signaling Pathway

Cytokinin Signaling Pathway

Abscisic Acid Signaling Pathway

Brassinosteroid Signaling Pathway

Conclusion and Future Directions

The study of the natural occurrence of deuterated plant hormones is an emerging field with the potential to provide significant insights into plant physiology and metabolism. While the analytical challenges are considerable, advancements in mass spectrometry are making it increasingly feasible to detect and quantify these subtle isotopic variations.

Future research should focus on:

-

Developing a comprehensive database: Systematically measuring the natural abundance of deuterated hormones in a wide range of plant species and tissues under various environmental conditions.

-

Investigating isotopic fractionation: Elucidating the kinetic isotope effects associated with the enzymatic reactions in hormone biosynthesis to better understand the factors that control the final isotopic composition of these molecules.

-

Exploring the biological significance: Determining whether the subtle differences in mass and bond energy of deuterated hormones have any discernible effects on their transport, receptor binding, or overall biological activity.

This technical guide provides a foundational resource for researchers interested in exploring the fascinating world of naturally deuterated plant hormones. As analytical techniques continue to improve, we can expect this field to yield exciting new discoveries about the intricate workings of the plant kingdom.

References

The Pivotal Role of Gibberellins in Orchestrating Seed Germination and Overcoming Dormancy: A Technical Guide

Introduction

Seed germination is a critical developmental transition in the life cycle of higher plants, marking the resumption of metabolic activity and growth of the embryo. This process is tightly regulated by a complex interplay of endogenous hormonal signals and environmental cues. Among the key players, gibberellins (GAs) are a class of diterpenoid phytohormones that act as a primary positive regulator of germination, effectively breaking the state of dormancy.[1] Dormancy is an adaptive trait that prevents germination under unfavorable conditions, ensuring seedling survival. The transition from a dormant to a germinative state is largely governed by the antagonistic balance between gibberellins and abscisic acid (ABA), the primary hormone responsible for inducing and maintaining dormancy.[2][3] This technical guide provides an in-depth examination of the molecular mechanisms through which gibberellins control seed germination and dormancy, targeted at researchers and professionals in plant science and drug development.

Gibberellin Homeostasis: Biosynthesis and Catabolism

The level of biologically active GAs within the seed is a critical determinant for germination and is precisely controlled by the balance between their biosynthesis and catabolism.[3]

Biosynthesis: The GA biosynthesis pathway is a multi-step process occurring in different subcellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm.[4][5] The pathway begins with the synthesis of geranylgeranyl diphosphate (GGPP).[6] Key enzymes in the later, rate-limiting steps include GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), which produce bioactive GAs such as GA₁, GA₃, and GA₄.[3][6] The expression of genes encoding these enzymes is often upregulated by environmental cues that promote germination, such as light and cold stratification.[7]

Catabolism: The inactivation of bioactive GAs is primarily catalyzed by GA 2-oxidase (GA2ox).[3] Upregulation of GA2ox genes leads to a decrease in active GA levels, reinforcing dormancy. The expression of these biosynthesis and catabolism genes is tightly regulated, ensuring that active GAs accumulate only when conditions are favorable for germination.[7]

The Core Gibberellin Signaling Pathway

Gibberellins promote germination by derepressing a signaling pathway that is otherwise actively suppressed. This is achieved through a "repression of a repressor" mechanism.[8] The central components of this pathway are the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the repressor DELLA proteins, and an F-box protein (SLY1 in Arabidopsis or GID2 in rice) which is part of an SCF E3 ubiquitin ligase complex.[1][8]

Mechanism of Action:

-

GA Perception: In the absence of GA, DELLA proteins, which are nuclear-localized transcriptional regulators, are active.[9] They restrain the expression of GA-responsive genes, thereby inhibiting germination.

-

Receptor Binding: When bioactive GA levels rise, GA binds to the soluble GID1 receptor. This binding event induces a conformational change in GID1, which enhances its affinity for DELLA proteins.[1]

-

Formation of GA-GID1-DELLA Complex: The GA-bound GID1 receptor interacts with a DELLA protein, forming a stable GA-GID1-DELLA complex.[1][10]

-

Ubiquitination and Degradation: The formation of this complex allows the F-box protein (SLY1/GID2) to recognize and bind to the DELLA protein.[1] This targets the DELLA protein for polyubiquitination by the SCFSLY1/GID2 E3 ligase complex.

-

Proteasomal Degradation: The polyubiquitinated DELLA protein is then rapidly degraded by the 26S proteasome.[11]

-

Derepression of Gene Expression: The degradation of DELLA repressors liberates transcription factors, such as GAMYB, which can then activate the promoters of GA-responsive genes.[12][13] A key outcome in cereal grains is the induction of genes encoding hydrolytic enzymes, like α-amylase, in the aleurone layer.[13][14] These enzymes break down stored food reserves (starch) in the endosperm into sugars, providing energy and nutrients for the growing embryo.[8][15]

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Molecular Mechanisms Underlying Abscisic Acid/Gibberellin Balance in the Control of Seed Dormancy and Germination in Cereals [frontiersin.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Frontiers | Regulation of Seed Germination and Abiotic Stresses by Gibberellins and Abscisic Acid [frontiersin.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. The fundamental role of DELLA protein and regulatory mechanism during plant growth and development - ProQuest [proquest.com]

- 10. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 11. MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS | Annual Reviews [annualreviews.org]

- 12. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gibberellin/Abscisic Acid Antagonism in Barley Aleurone Cells: Site of Action of the Protein Kinase PKABA1 in Relation to Gibberellin Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Methodological & Application

Application Note: Quantitative Analysis of Gibberellin A3 Using a Deuterated Internal Standard

Protocol for the Quantification of Gibberellin A3 (GA3) in Plant Tissues using (Methylene-d2)gibberellinA3 as an Internal Standard

This application note provides a detailed protocol for the accurate quantification of Gibberellin A3 (GA3) in plant tissue samples. The method utilizes this compound as an internal standard for stable isotope dilution analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This approach ensures high accuracy and precision by correcting for analyte losses during sample preparation and variations in instrument response.

Introduction

Gibberellins are a class of plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, and fruit senescence. Accurate quantification of endogenous gibberellin levels is crucial for understanding their physiological roles. The stable isotope dilution method, which employs a stable isotope-labeled internal standard, is a highly reliable technique for quantifying endogenous compounds in complex biological matrices.[1][2] In this protocol, this compound is used as the internal standard for the quantification of GA3. The internal standard is chemically identical to the analyte but has a different mass, allowing for its distinction by a mass spectrometer.[3]

Materials and Reagents

-

Gibberellin A3 (GA3) standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

-

0.22 µm syringe filters

-

Standard laboratory glassware and equipment

Experimental Protocol

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh 1 mg of GA3 and dissolve it in 1 mL of methanol.

-

Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the GA3 primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.

-

-

Calibration Curve Standards:

-

To each calibration standard, add the working internal standard solution to achieve a final concentration of 10 ng/mL of this compound in each standard.

-

Sample Preparation

-

Homogenization and Extraction:

-

Accurately weigh approximately 100 mg of fresh plant tissue.

-

Add 1 mL of ice-cold 80% methanol containing the this compound internal standard at a concentration of 10 ng/mL.

-

Homogenize the tissue using a bead beater or mortar and pestle.

-

Incubate the homogenate at 4°C for 1 hour with gentle shaking.

-

Centrifuge the homogenate at 13,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE):

-

Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the gibberellins with 1 mL of methanol containing 1% formic acid.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC-MS/MS analysis.

-

HPLC-MS/MS Analysis

-

HPLC System: A standard HPLC system capable of binary gradient elution.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

-

MRM Transitions:

-

GA3: Precursor ion (m/z) 345.1 -> Product ion (m/z) 239.1

-

This compound: Precursor ion (m/z) 347.1 -> Product ion (m/z) 241.1

-

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (GA3) to the peak area of the internal standard (this compound) against the concentration of the analyte.

| GA3 Concentration (ng/mL) | GA3 Peak Area | This compound Peak Area | Peak Area Ratio (GA3 / IS) |

| 1 | 1,520 | 15,100 | 0.101 |

| 5 | 7,650 | 15,250 | 0.502 |

| 10 | 15,300 | 15,180 | 1.008 |

| 50 | 75,900 | 15,210 | 4.990 |

| 100 | 152,500 | 15,300 | 9.967 |

| 500 | 760,100 | 15,150 | 50.172 |

| 1000 | 1,518,000 | 15,200 | 99.868 |

Sample Quantification

The concentration of GA3 in the plant tissue sample is determined using the calibration curve.

| Sample ID | GA3 Peak Area | This compound Peak Area | Peak Area Ratio (GA3 / IS) | Calculated Concentration (ng/mL) |

| Plant Extract 1 | 45,600 | 15,190 | 3.002 | 30.1 |

Experimental Workflow

Caption: Workflow for GA3 quantification using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and accurate method for the quantification of GA3 in complex biological matrices. This protocol, combining stable isotope dilution with HPLC-MS/MS, offers high sensitivity and selectivity, making it suitable for a wide range of applications in plant science and agricultural research. The internal standard effectively compensates for variations in extraction efficiency and instrument response, leading to highly reliable quantitative results.

References

- 1. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of gibberellins by isotope dilution mass spectrometry: a comparison of the use of calibration curves, an isotope dilution fit program and arithmetical correction of isotope ratios : Rothamsted Research [repository.rothamsted.ac.uk]

- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

Application Note: Quantification of Gibberellins in Plant Tissues by LC-MS/MS using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. Accurate quantification of endogenous gibberellin levels is essential for understanding their physiological functions and for agricultural and biotechnological applications. This application note describes a robust and sensitive method for the quantification of gibberellins in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as deuterated gibberellin, is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision.[1][2]

This method involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis in the Multiple Reaction Monitoring (MRM) mode.[3][4] The MRM mode provides high selectivity and sensitivity for the detection of target analytes in complex biological matrices.[5]

Experimental Protocols

Materials and Reagents

-

Gibberellin standards (e.g., GA1, GA3, GA4, GA7)

-

Deuterated gibberellin internal standards (e.g., [²H₂]GA₁, [²H₂]GA₄)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, Oasis MAX)[6]

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation

-

Homogenization: Freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Extraction:

-

To the powdered tissue, add 1 mL of ice-cold 80% methanol containing 0.1% formic acid.

-

Add a known amount of the deuterated gibberellin internal standard solution.

-

Vortex vigorously for 1 minute and then incubate at 4°C for 30 minutes with gentle shaking.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE): A two-step SPE procedure can be employed for efficient clean-up.[6]

-

Oasis MCX (Mixed-Mode Cation Exchange) SPE:

-

Condition the Oasis MCX cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of 0.1 M formic acid.

-

Elute the gibberellins with 5 mL of 80% methanol.

-

-

Oasis MAX (Mixed-Mode Anion Exchange) SPE:

-

Condition the Oasis MAX cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the eluate from the MCX cartridge.

-

Wash the cartridge with 5 mL of 5% ammonium hydroxide in water.

-

Elute the gibberellins with 5 mL of 1% formic acid in methanol.

-

-

-

Evaporation and Reconstitution:

-

Evaporate the final eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

-

Vortex and transfer to an LC autosampler vial for analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[4]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in methanol[4]

-

-

Gradient Elution: A typical gradient would be:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18-18.1 min: 90-10% B

-

18.1-25 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[3]

Data Presentation

The following table summarizes the optimized MRM parameters for the quantification of selected gibberellins. These parameters should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| GA₁ | 347.2 | 273.1 | 30 | 20 |

| [²H₂]GA₁ | 349.2 | 275.1 | 30 | 20 |

| GA₃ | 345.1 | 239.1 | 35 | 25 |

| [²H₂]GA₃ | 347.1 | 241.1 | 35 | 25 |

| GA₄ | 331.2 | 213.1 | 25 | 18 |

| [²H₂]GA₄ | 333.2 | 215.1 | 25 | 18 |

| GA₇ | 329.1 | 223.1 | 28 | 22 |

| [²H₂]GA₇ | 331.1 | 225.1 | 28 | 22 |

Note: The precursor and product ions for the deuterated standards are shifted by +2 Da due to the two deuterium atoms.

Visualizations

Experimental Workflow

Caption: Experimental workflow for gibberellin quantification.

Simplified Gibberellin Signaling Pathway

Caption: Simplified gibberellin signaling pathway.

References

- 1. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable isotope labeling assisted liquid chromatography-electrospray tandem mass spectrometry for quantitative analysis of endogenous gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application of (Methylene-d2)gibberellin A3 in Arabidopsis thaliana Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] The precise quantification of endogenous GA levels is essential for understanding their physiological functions and the molecular mechanisms that govern plant development. Stable isotope-labeled internal standards, such as (Methylene-d2)gibberellin A3 ([d2]GA3), are indispensable tools for accurate and reproducible quantification of GAs by mass spectrometry. This document provides detailed application notes and protocols for the use of (Methylene-d2)gibberellin A3 in Arabidopsis thaliana research.

(Methylene-d2)gibberellin A3 is a deuterated form of gibberellin A3, a bioactive GA. Its primary application in plant science research is as an internal standard for isotope dilution mass spectrometry. The principle of this method relies on the addition of a known amount of the labeled standard to a biological sample at the beginning of the extraction process. The labeled standard is chemically identical to the endogenous analyte but has a different mass due to the presence of deuterium atoms. By measuring the ratio of the endogenous (unlabeled) to the labeled compound in the final extract, the absolute amount of the endogenous GA can be accurately determined, correcting for any losses during sample preparation and analysis.

Core Applications

The primary application of (Methylene-d2)gibberellin A3 in Arabidopsis thaliana research is as an internal standard for the quantitative analysis of endogenous gibberellin A3. This is crucial for:

-

Metabolic profiling: Studying the biosynthesis, catabolism, and transport of GAs in different tissues and developmental stages.

-

Hormonal cross-talk studies: Investigating the interaction of GAs with other phytohormones like auxins and abscisic acid.

-

Genetic studies: Characterizing mutants with altered GA metabolism or signaling.

-

Drug discovery and development: Screening for compounds that modulate GA biosynthesis or signaling pathways.

Quantitative Data Presentation

The use of (Methylene-d2)gibberellin A3 as an internal standard allows for the precise quantification of endogenous GA3 levels in various Arabidopsis thaliana tissues. The following tables present representative quantitative data obtained using this methodology.

Table 1: Endogenous Gibberellin A3 and Related Gibberellins in Arabidopsis thaliana Seedlings (ng/g fresh weight)

| Gibberellin | Wild-Type (Col-0) | ga1-3 (GA-deficient mutant) | ga1-3 + 10 µM GA3 |

| GA1 | 1.2 ± 0.3 | Not Detected | 8.5 ± 1.1 |

| GA3 | 0.5 ± 0.1 | Not Detected | 15.2 ± 2.3 |

| GA4 | 2.5 ± 0.6 | Not Detected | 5.1 ± 0.9 |

| GA8 | 3.1 ± 0.7 | Not Detected | 1.8 ± 0.4 |

| GA20 | 15.8 ± 3.2 | 1.2 ± 0.2 | 4.7 ± 0.8 |

| GA29 | 8.4 ± 1.5 | 0.5 ± 0.1 | 2.1 ± 0.5 |

Data are presented as mean ± standard deviation (n=3). Quantification was performed by GC-MS using deuterated internal standards, including (Methylene-d2)gibberellin A3.